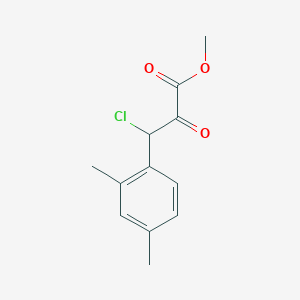
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester
説明
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethyl-phenyl group, and an oxo-propionic acid methyl ester group
特性
CAS番号 |
1007874-99-8 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.68 g/mol |
IUPAC名 |
methyl 3-chloro-3-(2,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-7-4-5-9(8(2)6-7)10(13)11(14)12(15)16-3/h4-6,10H,1-3H3 |
InChIキー |
WSDVMICATORZTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C(=O)C(=O)OC)Cl)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester typically involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to introduce the chloro group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products.
化学反応の分析
Types of Reactions
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the oxo group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Iodo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Fluoro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
Uniqueness
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloro group plays a crucial role in the desired chemical or biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


